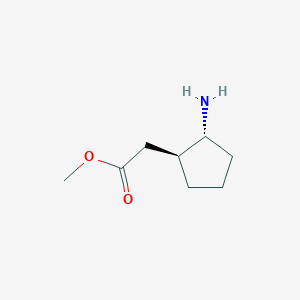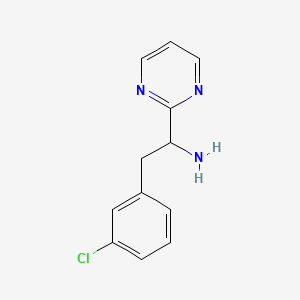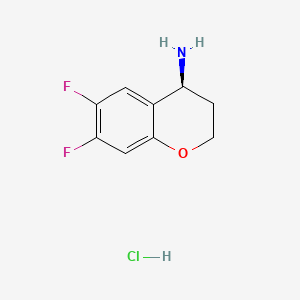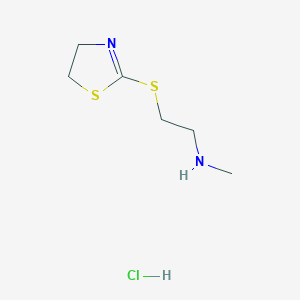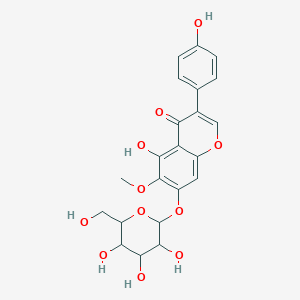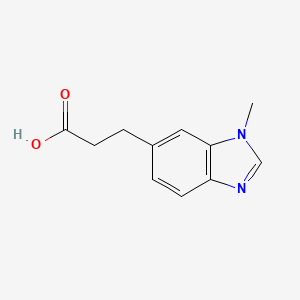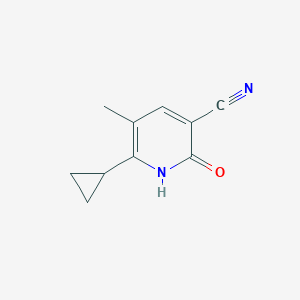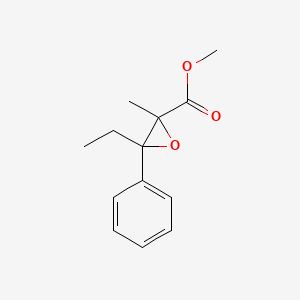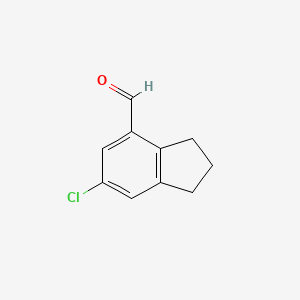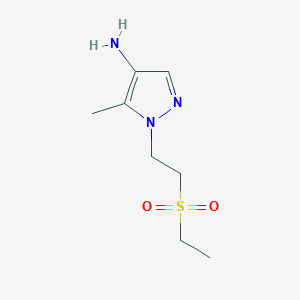
1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with an ethylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a nucleophilic substitution reaction using ethylsulfonyl chloride and a suitable base.
Methylation: The methyl group can be introduced through alkylation using methyl iodide or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group may enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- 1-(2-(Methylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine
- 1-(2-(Ethylsulfonyl)ethyl)-3-methyl-1h-pyrazol-4-amine
- 1-(2-(Ethylsulfonyl)ethyl)-5-ethyl-1h-pyrazol-4-amine
Uniqueness: 1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethylsulfonyl and methyl groups on the pyrazole ring provides a distinct electronic and steric environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15N3O2S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-(2-ethylsulfonylethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-3-14(12,13)5-4-11-7(2)8(9)6-10-11/h6H,3-5,9H2,1-2H3 |
InChI Key |
NDYBXLVRDVCONO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=C(C=N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


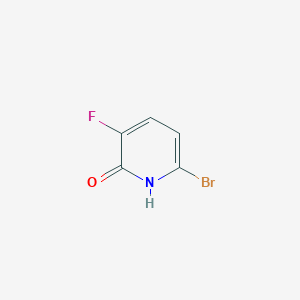
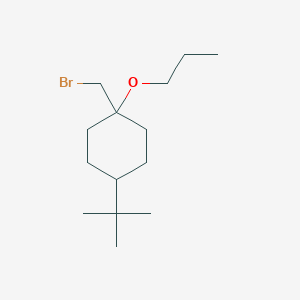
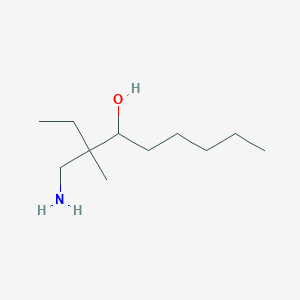
![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)
